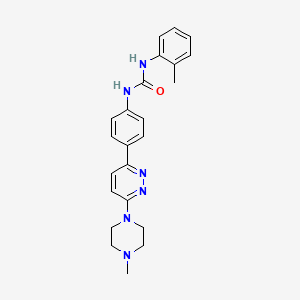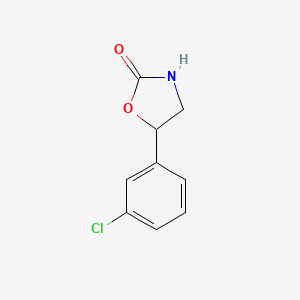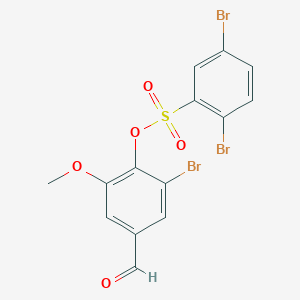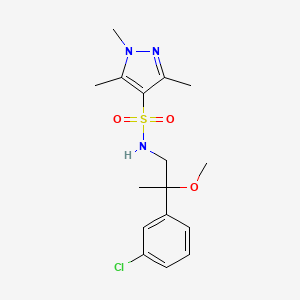
3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine” is a compound that contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, a piperazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl ring, which is a six-membered carbon ring . The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the presence of the aromatic rings. The electron-donating nitrogen atoms in the piperazine ring could potentially form hydrogen bonds with other molecules, influencing its physical and chemical properties .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the chlorophenyl group could undergo nucleophilic aromatic substitution reactions, and the piperazine ring could act as a bidentate ligand in coordination chemistry .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors such as its exact molecular structure, the presence of any functional groups, and the conditions under which it is stored .Aplicaciones Científicas De Investigación
Antidiabetic Potential
- Triazolo-pyridazine-6-yl-substituted piperazines, including compounds similar to 3-(2-Chlorophenyl)-6-(piperazin-1-yl)pyridazine, have been synthesized and evaluated for their potential as anti-diabetic medications. These compounds showed strong Dipeptidyl peptidase-4 (DPP-4) inhibition potentials and were effective in silico and in nitro, along with demonstrating insulinotropic activities in 832/13 INS-1 cells (Bindu, Vijayalakshmi, & Manikandan, 2019).
Anticancer and Antituberculosis Studies
- Piperazine derivatives, including those structurally related to this compound, have been synthesized for their potential anticancer and antituberculosis properties. Some of these compounds exhibited significant activity in vitro against human breast cancer cell lines and showed promising results in anti-tuberculosis activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial and Antifungal Activity
- New piperazine derivatives were synthesized and evaluated for their antimicrobial activity against several bacterial and fungal strains. A study found that one of the compounds exhibited superior antimicrobial activity with good growth inhibition against A. baumannii (Patil et al., 2021).
Antidepressant Effects
- Pyridazine derivatives, including arylpiperazinyl moieties, were evaluated for their potential antidepressant effects using psychopharmacological tests in mice. This research contributes to understanding the behavioral profile of these compounds and their therapeutic potential (Rubat, Coudert, Bastide, & Tronche, 1995).
Inhibitors for Viral Infections
- Chloro-pyridazine piperazines were developed as inhibitors for human rhinovirus (HRV) based on a pharmacophore model. Preliminary evaluations demonstrated potent activity against HRV-3 with low cytotoxicity, suggesting their potential in treating viral infections (Wang et al., 2011).
Structural and Electronic Properties
- The crystal structures of several anticonvulsant compounds, including those with piperazinyl and pyridazine moieties, were analyzed. This study provided insights into the structural and electronic properties of these compounds, which are critical for their pharmacological effects (Georges et al., 1989).
Antihistaminic Activity
- Fused pyridazines with cyclic amines, including piperazine, were synthesized and evaluated for antihistaminic activity and their effect on eosinophil infiltration. Compounds with a piperidine or piperazine containing a benzhydryl group exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis (Gyoten et al., 2003).
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-6-piperazin-1-ylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4/c15-12-4-2-1-3-11(12)13-5-6-14(18-17-13)19-9-7-16-8-10-19/h1-6,16H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFZDIDRRLWZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NN=C(C=C2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


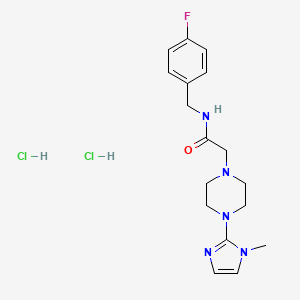

![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-[4-(propan-2-yl)phenyl]pyridazine](/img/structure/B2963502.png)
![2,4-Dibromo-6-{[(4-fluorophenyl)imino]methyl}benzenol](/img/structure/B2963503.png)
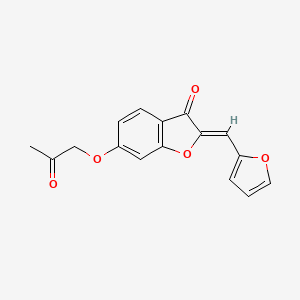
![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2963505.png)
![N-[2-Chloro-5-(2-chloropropanoylamino)phenyl]cyclopropanecarboxamide](/img/structure/B2963508.png)
